molecular formula C22H18FN3O2 B2569009 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide CAS No. 1219842-09-7

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

Cat. No. B2569009
CAS RN: 1219842-09-7
M. Wt: 375.403
InChI Key: OUDIMBUWYAFBJY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Imidazoles

The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Antitumor Agents

Some derivatives of the compound have shown moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds exhibited lower cytotoxicities against the HL-7702 normal cell line compared to 5-FU and cisplatin .

In Vivo Antitumor Activity

In addition to in vitro antitumor activity, some derivatives of the compound have shown effective inhibition on tumor growth in the HepG2 xenograft mouse model .

Cell Cycle Arrest and Apoptotic Response

Mechanistic studies suggest that these compounds may exert antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, downregulating Bcl-2, activating caspase-9 and caspase-3, and subsequent cleavage of PARP, and inhibiting CDK activity .

Corrosion Inhibition

The compound has been studied for its property of inhibiting corrosion on mild steel in 1 M HCl using weight loss, electrochemical, and surface measurements . The corrosion inhibition efficiency increases with increasing concentration of the compound .

Anticancer Activity

A novel syringic acid analog of the compound has shown anticancer activity through apoptosis activation and NFkB inhibition in K562 leukemia cells .

Future Directions

In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDIMBUWYAFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

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